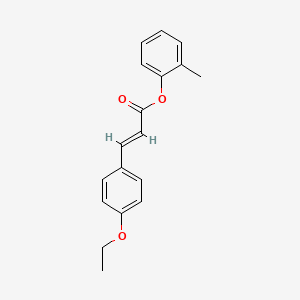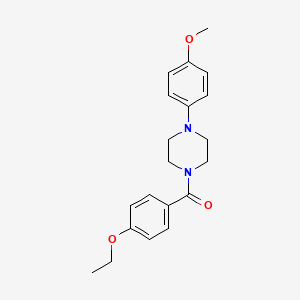![molecular formula C21H27N3O2 B5629633 1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5629633.png)
1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, including those similar to 1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol, involves complex reactions often yielding potent biological activities. These synthesis processes may involve nucleophilic aromatic substitution reactions, as well as the utilization of dialkylamino pyridines as catalysts for acylation reactions, showcasing the chemical versatility and reactivity of piperidine-based compounds (Sekiguchi, Suzuki, & Horie, 1988).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol, is characterized by its crystal and molecular structures, which can be determined through X-ray diffraction analysis. These studies reveal the intricate details of the hydrogen bonding and molecular packing within the crystal lattice, which are crucial for understanding the compound's stability and reactivity (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
1-[(Dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol participates in various chemical reactions, demonstrating its reactivity and potential for further chemical modification. These reactions include acylation of inert alcohols, showcasing the compound's role as a catalyst in synthetic organic chemistry (Liu, Ma, Liu, & Wang, 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives are influenced by their molecular structure and crystalline form. These properties include solubility, melting points, and stability under various conditions, which are essential for handling and applying these compounds in different contexts.
Chemical Properties Analysis
The chemical properties of 1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol, such as its reactivity with different chemical agents and its role in catalysis, are of significant interest. Studies have shown that derivatives of dialkylamino pyridines, similar to this compound, can act as efficient catalysts in various synthetic reactions, highlighting their importance in organic synthesis and potential applications in medicinal chemistry (Spivey & Arseniyadis, 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(dimethylamino)-1-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-6-8-17(9-7-16)19(23(2)3)20(25)24-13-10-21(26,11-14-24)18-5-4-12-22-15-18/h4-9,12,15,19,26H,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRISZIWSIWAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)N2CCC(CC2)(C3=CN=CC=C3)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5629562.png)

![methyl 3-{[ethyl(2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5629577.png)

![N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5629589.png)
![6-{3-[(2-methoxyphenoxy)methyl]-1-propyl-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5629608.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(3-methoxyphenyl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5629613.png)
![2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5629621.png)
![N-{[(diphenylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5629625.png)

![1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629644.png)
![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)